4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid
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Overview
Description
4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
Compounds with a 1,3,4-thiadiazole scaffold, like the one , have been reported to exhibit various biological activities, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial .
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives can interact strongly with biomolecules such as proteins and dna . This interaction could be a part of the compound’s mode of action.
Biochemical Pathways
1,3,4-thiadiazole derivatives have been associated with a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The presence of a 1,3,4-thiadiazole ring in the compound might influence its pharmacokinetic properties .
Result of Action
1,3,4-thiadiazole derivatives have been reported to exhibit various biological activities, which suggests that they may have diverse molecular and cellular effects .
Action Environment
The compound’s 1,3,4-thiadiazole ring is known to be sensitive to oxidation and reduction in alkali/acid media , which suggests that its action could be influenced by environmental conditions.
Biochemical Analysis
Cellular Effects
Some thiadiazole derivatives have been found to have antimicrobial activity, suggesting they may influence cell function .
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of 4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with suitable reagents. One common method includes the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride in the presence of a suitable solvent, followed by cyclization with thiourea at reflux temperature in methanol . This yields the desired thiadiazole derivative, which can be further purified and characterized using various analytical techniques such as NMR, IR, and mass spectrometry.
Chemical Reactions Analysis
4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Comparison with Similar Compounds
4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid can be compared with other thiadiazole derivatives, such as:
2-(5-Mercapto-[1,3,4]thiadiazol-2-ylcarbamoyl)-1-phenyl-ethyl-carbamic acid benzyl ester: This compound has similar structural features but different functional groups, leading to distinct biological activities.
N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine:
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
5-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c1-5-10-11-8(15-5)9-6(12)3-2-4-7(13)14/h2-4H2,1H3,(H,13,14)(H,9,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNFCSWDIJEHEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001180516 |
Source
|
Record name | 5-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001180516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247225-30-5 |
Source
|
Record name | 5-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-5-oxopentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=247225-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001180516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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